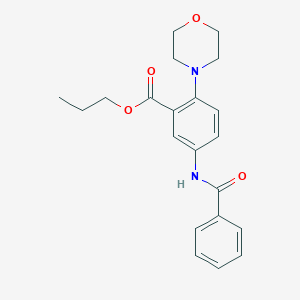
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, also known as PBMB, is a chemical compound that has been widely used in scientific research applications. PBMB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to work through multiple pathways. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases, which are involved in cancer growth and inflammation. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to modulate various signaling pathways, including the NF-kB and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate induces apoptosis, inhibits cell migration and invasion, and disrupts the microtubule network. In inflammatory cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the production of inflammatory cytokines and reduces oxidative stress. In neuronal cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the aggregation of amyloid-beta peptides and protects dopaminergic neurons.
实验室实验的优点和局限性
One of the main advantages of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is its versatility in scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have promising results in various areas of research, including cancer, inflammation, and neurological disorders. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
未来方向
There are several future directions for research on Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One area of research is to further investigate its potential use in cancer treatment. Specifically, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Another area of research is to investigate the potential use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in other areas of research, such as immunology and infectious diseases.
Conclusion:
In conclusion, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is a versatile chemical compound that has shown promising results in various scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in the areas of cancer, inflammation, and neurological disorders, and has been shown to have multiple mechanisms of action. While there are some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, its potential use in clinical settings warrants further investigation.
合成方法
The synthesis of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with propionyl chloride and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is typically around 70-80%.
科学研究应用
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in various scientific research applications. One of the most promising areas of research is cancer treatment. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Another area of research where Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has shown promising results is in the treatment of inflammation. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. By inhibiting the production of these cytokines, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate can reduce inflammation and associated symptoms.
Finally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
propyl 5-benzamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-2-12-27-21(25)18-15-17(22-20(24)16-6-4-3-5-7-16)8-9-19(18)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24) |
InChI 键 |
DCBQBEMWGCZTRL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
规范 SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B250835.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250843.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250844.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250848.png)
![Propyl 2-(4-morpholinyl)-5-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250849.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250854.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250857.png)